Cas no 683259-90-7 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic organic compound featuring a benzothiazole core substituted with a chloro group at the 4-position and an amide linkage to a sulfonylated benzene ring. The 4-methylpiperidin-1-ylsulfonyl moiety enhances its potential as a bioactive molecule, likely contributing to improved solubility and binding affinity in biological systems. This structure suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators, given the benzothiazole's prevalence in pharmacologically active compounds. Its well-defined heterocyclic architecture offers opportunities for further derivatization, making it a versatile intermediate in drug discovery and biochemical research.
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
683259-90-7 structure
Product Name:N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS No:683259-90-7
MF:C20H20ClN3O3S2
MW:449.974101066589
CID:6028298
PubChem ID:4172980
Update Time:2025-06-25

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • 683259-90-7
    • N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
    • AKOS024603088
    • F1122-0097
    • N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
    • Oprea1_583038
    • Inchi: 1S/C20H20ClN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
    • InChI Key: UKGZWGKWFFAUMX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1N=C(NC(C1C=CC(=CC=1)S(N1CCC(C)CC1)(=O)=O)=O)S2

Computed Properties

  • Exact Mass: 449.0634615g/mol
  • Monoisotopic Mass: 449.0634615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 116Ų

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

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Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Introduction to N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683259-90-7)

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683259-90-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzothiazoles, which are characterized by their unique structural features and diverse biological activities. The compound's complex structure includes a benzothiazole ring, a sulfonyl group, and a substituted piperidine moiety, all of which contribute to its pharmacological properties.

The chemical structure of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide can be represented as follows:

C21H23ClN3O3S2. The molecular weight of this compound is approximately 456.95 g/mol. The presence of the chloro substituent on the benzothiazole ring and the methyl group on the piperidine ring are crucial for its biological activity and selectivity.

In recent years, extensive research has been conducted to explore the pharmacological properties of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide. One of the most notable areas of investigation is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has also been studied for its potential neuroprotective effects. Research indicates that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.

The pharmacokinetic properties of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide have also been investigated to ensure its suitability for therapeutic use. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a viable candidate for further clinical development. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In the context of drug discovery and development, N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide represents an exciting lead compound due to its multifaceted biological activities. Its ability to modulate multiple pathways involved in inflammation and neuroprotection suggests that it could be developed into a broad-spectrum therapeutic agent with applications in various disease states.

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide involves several steps, including the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the coupling with the substituted piperidine moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization.

In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683259-90-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for improving patient outcomes in various medical conditions.

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